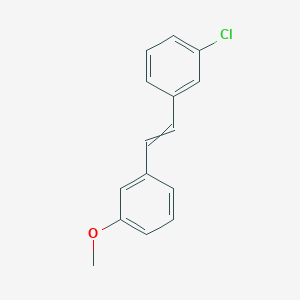

3-Chloro-3'-methoxystilbene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methoxystilbene derivatives, including compounds similar to 3-Chloro-3'-methoxystilbene, involves various chemical reactions that provide insights into the methods used to introduce chloro and methoxy groups onto the stilbene core. These methods include the use of aryl coupling reactions and the substitution and nitration of dichloropyridine derivatives, with overall yields reaching significant percentages (Jianlong, 2007).

Molecular Structure Analysis

The molecular structure of compounds related to 3-Chloro-3'-methoxystilbene has been extensively studied using spectroscopic techniques such as UV/vis, IR, and NMR, alongside X-ray crystallography. These studies reveal the influence of substituents on molecular conformation and crystal packing, highlighting the impact of electronic and steric effects on the molecular behavior of such compounds (Vuk, Molčanov, & Škorić, 2014).

Chemical Reactions and Properties

Chemical reactions involving methoxystilbene derivatives, akin to 3-Chloro-3'-methoxystilbene, show a range of reactivities, such as the formation of cyclopropanes when reacting with electron-poor alkenes and the generation of alkyl formates in reaction with alcohols. These reactions illustrate the reactive nature of such compounds and their potential for further chemical transformations (Smith & Stevens, 1979).

Physical Properties Analysis

The physical properties of stilbene derivatives are significantly influenced by their substituents, as seen in their crystal structures and photophysical behaviors. For instance, the introduction of methoxy and chloro groups can alter the crystal packing, leading to variations in the material's second-harmonic generation efficiency. This is indicative of the potential applications of these compounds in optical materials (Tam, Guérin, Calabrese, & Stevenson, 1989).

Chemical Properties Analysis

On a chemical level, the presence of methoxy and chloro substituents in compounds like 3-Chloro-3'-methoxystilbene influences their electronic structure and reactivity. Molecular docking and quantum chemical calculations provide insights into the molecular parameters, such as bond lengths and angles, and the intramolecular charge transfer dynamics. These aspects are crucial for understanding the chemical behavior and potential applications of these molecules (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Applications De Recherche Scientifique

Chemical Properties and Synthesis :

- A study by Speicher and Schoeneborn (1997) described the isolation and structural elucidation of a monomeric stilbene derivative, closely related to 3-Chloro-3'-methoxystilbene, from bryophytes (Speicher & Schoeneborn, 1997).

- Vuk et al. (2014) investigated novel arylated chloro- and methoxy-1,3-butadienes, which are structurally similar to 3-Chloro-3'-methoxystilbene, focusing on their molecular conformation and crystal packing (Vuk et al., 2014).

Optical Properties :

- Li et al. (2002) discussed the tuning of optical properties and enhancing solid-state emission of poly(thiophene)s by molecular control, where derivatives similar to 3-Chloro-3'-methoxystilbene were used (Li et al., 2002).

Pharmacological Applications :

- Research by Martinez et al. (2013) developed a high-performance liquid chromatographic method for the determination of a compound structurally related to 3-Chloro-3'-methoxystilbene in biological fluids, indicating its potential use in pharmacokinetics (Martinez et al., 2013).

Photovoltaic Research :

- Dang et al. (2011) discussed the use of materials related to 3-Chloro-3'-methoxystilbene in polymer-based photovoltaic cells, highlighting the importance of these compounds in renewable energy research (Dang et al., 2011).

Nematocidal Activity :

- A study by Ali et al. (1992) synthesized various (E)-hydroxystilbenes from methoxystilbenes, closely related to 3-Chloro-3'-methoxystilbene, and found them to exhibit potent nematocidal activity (Ali et al., 1992).

Propriétés

IUPAC Name |

1-chloro-3-[(E)-2-(3-methoxyphenyl)ethenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-17-15-7-3-5-13(11-15)9-8-12-4-2-6-14(16)10-12/h2-11H,1H3/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHFJXLLHMOLGG-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-3'-methoxystilbene | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![E-Ethyl 2-[2-(t-butoxycarbonyl)hydrazono]acetate](/img/structure/B1143218.png)

![4-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B1143232.png)